molecular formula C7H5F9O3 B15092230 2,2,3,4,4,4-Hexafluorobutyl 2,2,2-trifluoroethyl carbonate

2,2,3,4,4,4-Hexafluorobutyl 2,2,2-trifluoroethyl carbonate

Cat. No.: B15092230
M. Wt: 308.10 g/mol
InChI Key: IGDODZJHKUESDP-UHFFFAOYSA-N
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Description

2,2,3,4,4,4-Hexafluorobutyl 2,2,2-trifluoroethyl carbonate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high thermal stability, chemical resistance, and low surface energy. These properties make it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,4,4,4-Hexafluorobutyl 2,2,2-trifluoroethyl carbonate typically involves the reaction of 2,2,3,4,4,4-Hexafluorobutanol with 2,2,2-Trifluoroethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-25°C and a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity starting materials and stringent control of reaction parameters are crucial for industrial production.

Chemical Reactions Analysis

Types of Reactions: 2,2,3,4,4,4-Hexafluorobutyl 2,2,2-trifluoroethyl carbonate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.

    Hydrolysis: In the presence of water or aqueous solutions, the compound can hydrolyze to form 2,2,3,4,4,4-Hexafluorobutanol and 2,2,2-Trifluoroethanol.

    Reduction: The compound can be reduced under specific conditions to yield corresponding alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Hydrolysis: Acidic or basic aqueous solutions at ambient temperature.

    Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Various substituted carbonates depending on the nucleophile used.

    Hydrolysis: 2,2,3,4,4,4-Hexafluorobutanol and 2,2,2-Trifluoroethanol.

    Reduction: Corresponding alcohols.

Scientific Research Applications

2,2,3,4,4,4-Hexafluorobutyl 2,2,2-trifluoroethyl carbonate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions involving fluorinated substrates.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

    Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its chemical resistance and low surface energy.

Mechanism of Action

The mechanism of action of 2,2,3,4,4,4-Hexafluorobutyl 2,2,2-trifluoroethyl carbonate involves its interaction with various molecular targets. The compound’s fluorinated groups can form strong interactions with proteins and enzymes, affecting their activity. In drug delivery systems, the compound can enhance the stability and bioavailability of active pharmaceutical ingredients by protecting them from degradation.

Comparison with Similar Compounds

  • 2,2,3,4,4,4-Hexafluorobutyl methacrylate
  • 2,2,2-Trifluoroethyl methacrylate
  • 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
  • 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate

Comparison: Compared to these similar compounds, 2,2,3,4,4,4-Hexafluorobutyl 2,2,2-trifluoroethyl carbonate stands out due to its unique combination of fluorinated groups, which provide enhanced thermal stability and chemical resistance. Its carbonate group also offers distinct reactivity, making it suitable for specific applications in organic synthesis and material science.

Properties

Molecular Formula

C7H5F9O3

Molecular Weight

308.10 g/mol

IUPAC Name

2,2,3,4,4,4-hexafluorobutyl 2,2,2-trifluoroethyl carbonate

InChI

InChI=1S/C7H5F9O3/c8-3(7(14,15)16)5(9,10)1-18-4(17)19-2-6(11,12)13/h3H,1-2H2

InChI Key

IGDODZJHKUESDP-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(F)(F)F)F)(F)F)OC(=O)OCC(F)(F)F

Origin of Product

United States

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